
4-(3-Fluoro-4-methylphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methylphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluorotoluene with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps stabilize the organozinc compound. The process generally requires low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The compound is then purified through distillation or crystallization to achieve the desired concentration and purity.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methylphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: These reactions typically require the presence of a palladium or nickel catalyst and are carried out under inert atmosphere conditions to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
4-(3-Fluoro-4-methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 4-(3-fluoro-4-methylphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This process is facilitated by the presence of a catalyst, which helps in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-(Trifluoromethyl)phenylzinc bromide
Uniqueness
4-(3-Fluoro-4-methylphenyl)phenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.
属性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-fluoro-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GMZZIPDDYTUEHM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


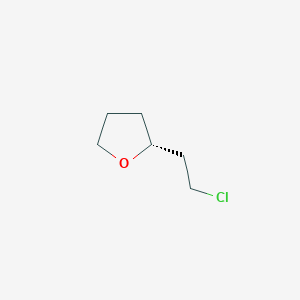
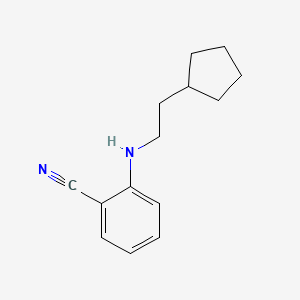
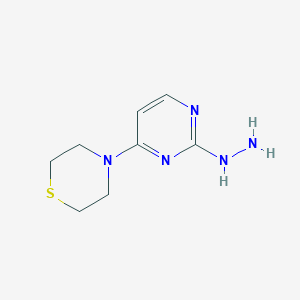
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
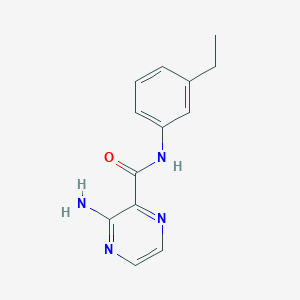
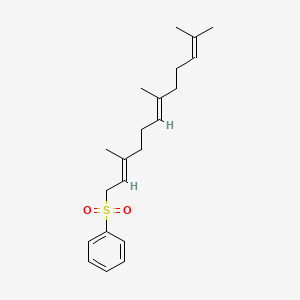
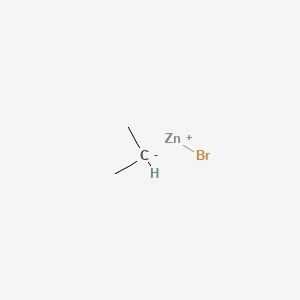
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)

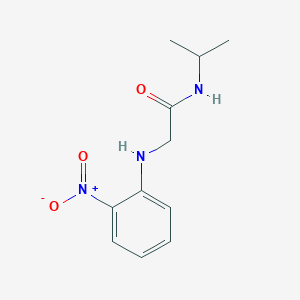
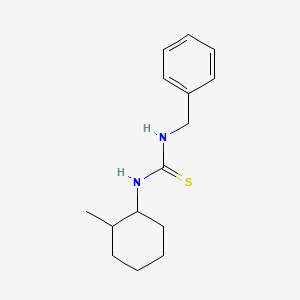

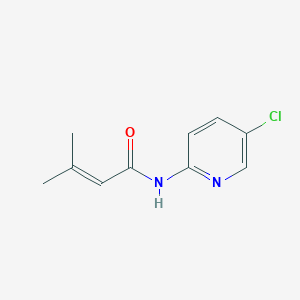
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
